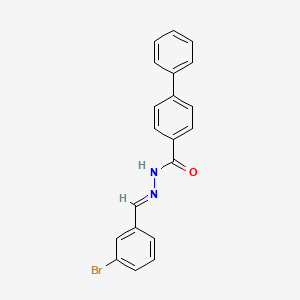
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both biphenyl and hydrazide moieties in the molecule suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide typically involves the reaction of biphenyl-4-carboxylic acid hydrazide with 3-bromo-benzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its possible biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid hydrazide: Lacks the bromine atom and benzylidene moiety, which may result in different biological activity.
3-Bromo-benzylidene hydrazide: Contains the bromine atom and benzylidene moiety but lacks the biphenyl group.
Uniqueness
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide is unique due to the combination of biphenyl, carboxylic acid, bromine, and hydrazide functionalities. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H15BrN2O |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O/c21-19-8-4-5-15(13-19)14-22-23-20(24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,23,24)/b22-14+ |
InChI Key |
OYAANMPEDDIEHU-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















